[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid
Overview
Description
[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid is a chemical compound that is part of a broader class of tert-butoxycarbonyl (Boc) protected amino acids. These compounds are commonly used in peptide synthesis due to the Boc group's ability to protect the amine functionality during reactions that might otherwise cause unwanted side reactions or degradations. The Boc group can be removed under acidic conditions, allowing for the amino acid to be incorporated into peptides or further modified .
Synthesis Analysis
The synthesis of Boc-protected amino acids and related compounds has been extensively studied. A practical synthesis method for a structurally related compound, (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, has been developed, demonstrating the versatility of Boc-protected intermediates in the synthesis of complex molecules such as caspase-1 inhibitors . Additionally, tert-butyl aminocarbonate, a compound used to acylate amines, can be prepared by reacting hydroxylamine with di-tert-butyl dicarbonate, showcasing the reactivity of Boc-protected compounds in acylation reactions .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acids typically includes a tert-butyl group attached to an aminocarbonate or amino group, which serves as the protecting group. For example, the molecular structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate shows the presence of zwitterions stabilized by intramolecular hydrogen bonds, which is a common feature in amino acids . The molecular structure is crucial for the stability and reactivity of the compound during synthesis and application in peptide chemistry.
Chemical Reactions Analysis
Boc-protected amino acids undergo various chemical reactions, primarily focused on the protection and deprotection of the amino group. The tert-butylaminoxyl group has been shown to have an electron-withdrawing character, affecting the acid-dissociation equilibria of alpha-substituted acetic acids . This property is essential for understanding the behavior of Boc-protected compounds in different pH environments and can influence the design of synthesis pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acids are influenced by the presence of the Boc group. These compounds are characterized using techniques such as NMR, UV spectroscopy, FTIR, and mass spectroscopy . The optimization of reaction conditions, such as solvent choice, temperature, and Lewis acid presence, is crucial for achieving high yields and purity of the final product . The ability of Boc-protected compounds to acylate amines in both organic and aqueous solutions, and even under acidic conditions, highlights their versatility and utility in synthetic chemistry .
Scientific Research Applications
Quantitative Analysis in Amino Acid and Peptide Derivatives
The tert-butyloxycarbonyl group is commonly used in the quantitative analysis of amino acids and peptides. A study by Ehrlich-Rogozinski (1974) outlines a method where the tert-butyloxycarbonyl group is quantitatively cleaved from N-blocked amino acids and peptides. This process involves the use of perchloric acid solution in acetic acid, which results in the production of protonated amino groups and free perchloric acid. This method is highlighted for its rapid and simple approach, with the same reagent being used for both cleavage and determination of the tert-butyloxycarbonyl derivative (Ehrlich-Rogozinski, 1974).
Polymer Synthesis and Properties
Gao et al. (2003) researched the synthesis and polymerization of novel amino acid-derived acetylene monomers. These monomers, including N-(tert-butoxycarbonyl)-l-alanine derivatives, underwent polymerization to form polymers with specific properties. For instance, one of the polymers exhibited significant specific rotation, suggesting a helical conformation, indicating the potential for creating structured polymers with specific optical properties (Gao, Sanda, & Masuda, 2003).
N-tert-Butoxycarbonyl Protection of Amino Acids
Khalil, Subasinghe, and Johnson (1996) developed an improved method for the N-tert-butoxycarbonyl protection of sterically hindered amino acids. This method utilizes tetramethylammonium hydroxide to solubilize zwitterionic amino acids in acetonitrile, offering a solution to the solubility challenges posed by conventional methods (Khalil, Subasinghe, & Johnson, 1996).
Synthetic Methodology and Chemical Transformation
Yu-huan (2009) discussed the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, providing an insight into the versatility of tert-butoxycarbonyl amino derivatives in complex chemical transformations (Yu-huan, 2009).
Safety And Hazards
While specific safety and hazard information for “[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid” is not available, general precautions for handling similar compounds include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-5-6-11(7-8(12)13)9(14)15-10(2,3)4/h1H,6-7H2,2-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIXSVLNUUDLSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437519 | |
Record name | F2147-0175 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid | |
CAS RN |
158979-29-4 | |
Record name | F2147-0175 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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